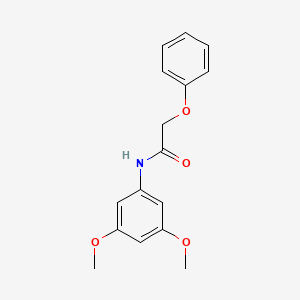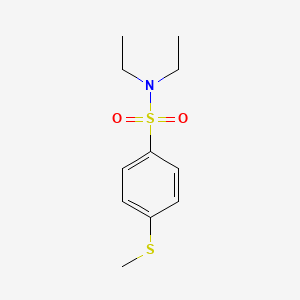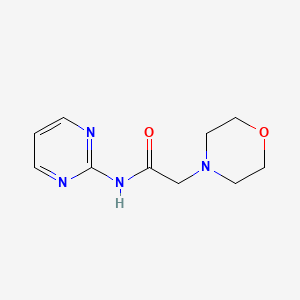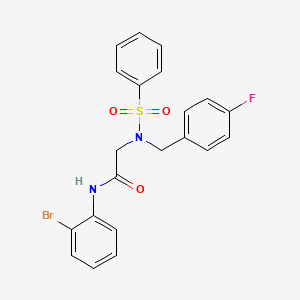![molecular formula C19H23N3O2 B5761599 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5761599.png)
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPB belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes, including tyrosine kinase and phosphodiesterase. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit antibacterial effects against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its wide range of biological activities. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit antitumor, anti-inflammatory, and antibacterial effects, making it a versatile compound for various research applications. However, one of the limitations of using 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is its potential toxicity. Studies have shown that 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as a drug delivery system, as 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit good solubility and bioavailability. Additionally, future studies could focus on developing more potent and selective 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide derivatives with fewer side effects.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide involves the reaction of 2-aminobenzamide with 4-methylpiperazine and 2-bromoacetophenone. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial effects. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to inhibit the activity of various enzymes, including tyrosine kinase and phosphodiesterase.
Propriétés
IUPAC Name |
2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-21-11-13-22(14-12-21)17-9-5-4-8-16(17)20-19(23)15-7-3-6-10-18(15)24-2/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSNVVGXQMWNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5761558.png)

![methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)
![N-(2,4-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5761575.png)

![5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide](/img/structure/B5761591.png)


![N-[4-(cyanomethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5761616.png)
